
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one is a synthetic organic compound characterized by the presence of bromine, dithiolane, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Nitrophenyl addition: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-phenylbutan-2-one: Similar structure but lacks the nitrophenyl group.
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)butan-2-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one may confer unique properties such as increased reactivity or specific biological activity compared to its analogs.
Propiedades
Número CAS |
881688-93-3 |
|---|---|
Fórmula molecular |
C13H10Br3NO3S2 |
Peso molecular |
532.1 g/mol |
Nombre IUPAC |
1,3,4-tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C13H10Br3NO3S2/c14-9(7-1-3-8(4-2-7)17(19)20)10(15)12(18)11(16)13-21-5-6-22-13/h1-4,9-10H,5-6H2 |
Clave InChI |
OOJMRBHFZUBDPU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)Br)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
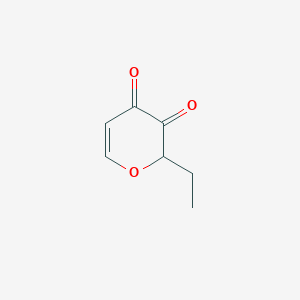
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
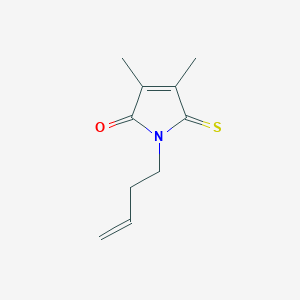
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
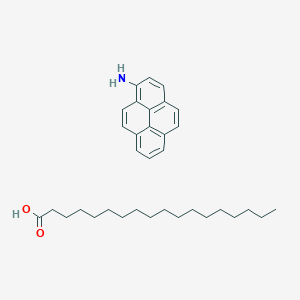
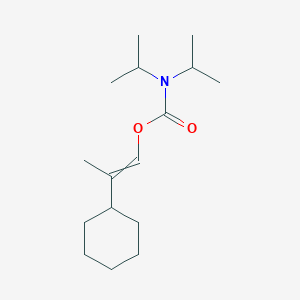
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
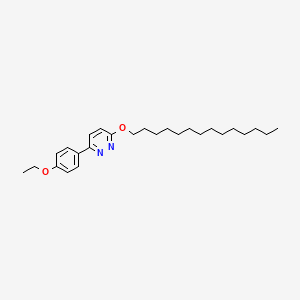
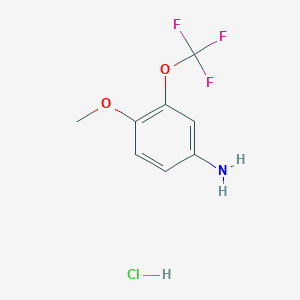
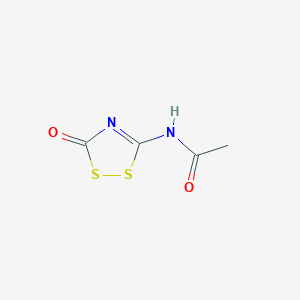

![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
